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1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane

Mesoporous organosilica Template-free sol-gel High surface area materials

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane (CAS 17955-67-8) is a cyclic organosilane featuring a six-membered 1,3,5-trisilacyclohexane ring substituted with six ethoxy groups. It serves as a molecular building block for the synthesis of periodic mesoporous organosilicas (PMOs) and mesoporous organosilicas (MOS) via sol-gel chemistry.

Molecular Formula C15H36O6Si3
Molecular Weight 396.7 g/mol
CAS No. 17955-67-8
Cat. No. B101869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
CAS17955-67-8
Molecular FormulaC15H36O6Si3
Molecular Weight396.7 g/mol
Structural Identifiers
SMILESCCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC
InChIInChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3
InChIKeySPEDTQCGQOZHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane (CAS 17955-67-8): Cyclic Organosilane Precursor for Template-Free High-Surface-Area Mesoporous Organosilicas


1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane (CAS 17955-67-8) is a cyclic organosilane featuring a six-membered 1,3,5-trisilacyclohexane ring substituted with six ethoxy groups. It serves as a molecular building block for the synthesis of periodic mesoporous organosilicas (PMOs) and mesoporous organosilicas (MOS) via sol-gel chemistry. The compound is typically supplied as a colorless to almost colorless liquid with a purity of >90.0% (GC) and a molecular weight of 396.70 g/mol . Its distinguishing structural feature—three silicon atoms bridged by methylene units within a cyclic framework—enables unique self-assembly behavior and yields materials with properties not readily attainable from conventional acyclic silane precursors [1].

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane: Why Generic Silane Precursors Cannot Deliver Template-Free High Porosity and Ultra-Low-k Performance


Direct substitution of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane with conventional acyclic silanes such as tetraethylorthosilicate (TEOS) or 1,2-bis(triethoxysilyl)ethane (BTESE) fails to reproduce the unique material characteristics essential for advanced applications. The cyclic trisilacyclohexane core provides a pre-organized, rigid framework that, upon hydrolysis and condensation, yields a highly interconnected network gel lacking discrete particle aggregates [1]. This architectural advantage translates to significantly higher surface areas and pore volumes in template-free syntheses compared to TEOS-derived materials, which typically yield surface areas in the range of 10-200 m²/g under comparable conditions [2]. Furthermore, the methylene bridges inherent to the ring structure impart hydrophobicity and enable ultra-low dielectric constants (k = 1.8) that are unattainable with purely inorganic silica precursors (k ~3.9 for SiO₂) [3]. The quantitative evidence presented below establishes the precise magnitude of these performance gaps, confirming that this specific cyclic organosilane is not an interchangeable commodity.

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane: Quantified Differentiation Against TEOS and Other Silane Precursors in Surface Area, Pore Volume, Dielectric Constant, and Gel Morphology


Template-Free BET Surface Area: >1200 m²/g vs. 10-200 m²/g for TEOS-Derived Silica

Materials synthesized from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane via a template-free sol-gel route achieve a Brunauer-Emmett-Teller (BET) surface area exceeding 1200 m²/g [1]. In stark contrast, silica-based macroporous aggregates prepared from TEOS using comparable template-free methods exhibit specific surface areas ranging from only 10 to 200 m²/g [2]. This represents a minimum six-fold enhancement in surface area directly attributable to the unique self-assembling properties of the cyclic trisilacyclohexane precursor.

Mesoporous organosilica Template-free sol-gel High surface area materials

Ultra-Low Dielectric Constant: k = 1.8 vs. SiO₂ (k ~3.9) and Alternative PMOs (k > 2.0)

Thin films derived from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane exhibit an ultra-low dielectric constant (k) of 1.8 [1]. This value is less than half that of conventional SiO₂ dielectrics (k ≈ 3.9) and falls below the k = 2.0 threshold that many alternative periodic mesoporous organosilica (PMO) formulations struggle to breach without compromising mechanical integrity [2]. The low k is achieved without sacrificing hydrophobicity or introducing crack formation, a common pitfall in porous low-k materials.

Low-k dielectrics Microelectronics Interlayer dielectrics

Pore Volume and Diameter: 1.2 cm³/g and 70 Å Achieved Template-Free vs. Templated PMO Properties

Under optimized gelation conditions (90°C, pH 12.5, >70 h), materials prepared from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane develop a pore volume of 1.2 cm³/g and a pore diameter of 70 Å without the use of any porogen or structure-directing agent [1]. These values are comparable to those obtained from surfactant-templated mesoporous silicas, which typically require costly and energy-intensive template removal steps (e.g., calcination) [2]. The template-free nature of this precursor thus delivers templated-grade porosity with simplified, lower-cost processing.

Mesoporosity Pore volume Template-free synthesis

Gel Network Morphology: Highly Interconnected Continuous Network vs. Discrete Particulate Aggregates from TEOS

Transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) analysis of gels prepared under identical conditions from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane and tetraethylorthosilicate (TEOS) reveal a fundamental morphological divergence. The cyclic precursor yields a highly interconnected, continuous network gel lacking discrete particle aggregates, whereas TEOS produces a conventional particulate gel structure [1]. This continuous network morphology is directly linked to the material's enhanced surface area retention upon drying and superior mechanical cohesion.

Sol-gel chemistry Network formation Gel morphology

1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilinane: Application Scenarios Driven by Quantified Differentiation in Porosity, Dielectric Performance, and Process Efficiency


Template-Free Synthesis of High-Surface-Area Catalyst Supports and Adsorbents

Leveraging the precursor's ability to yield >1200 m²/g surface area and 1.2 cm³/g pore volume in the total absence of templating agents [1], this compound enables the cost-effective, scalable production of mesoporous organosilica supports for heterogeneous catalysis and high-capacity adsorption. Eliminating template removal steps reduces both capital expenditure and environmental footprint compared to traditional surfactant-templated PMO syntheses.

Ultra-Low-k Dielectric Films for Advanced Microelectronic Interconnects

The demonstrated dielectric constant of k = 1.8 [2] positions materials derived from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane as leading candidates for interlayer dielectrics in sub-10 nm semiconductor nodes. The combination of ultra-low k with hydrophobicity and crack resistance addresses the RC delay bottleneck that limits device performance in high-density integrated circuits.

Continuous-Network Sol-Gel Coatings with Enhanced Mechanical Integrity

The formation of a highly interconnected, non-particulate gel network [1] provides superior resistance to capillary stress during drying. This property is critical for the fabrication of thick, crack-free coatings and monolithic porous bodies used in optical coatings, protective barriers, and sensor platforms where mechanical cohesion and pore accessibility must be simultaneously optimized.

pH-Controlled Porosity Engineering in Mesoporous Organosilicas

As documented in [1], the precursor exhibits distinct stability profiles in acidic versus alkaline gelation conditions: it remains stable in acidic gels but undergoes gradual ring opening under alkaline conditions at elevated temperatures. This pH-tunable behavior allows precise control over microporosity/mesoporosity development, enabling the rational design of hierarchical pore architectures for specialized separation and catalytic applications.

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